molecular formula C19H19N3O3S B2387883 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline CAS No. 1421491-73-7

8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2387883
CAS No.: 1421491-73-7
M. Wt: 369.44
InChI Key: FQMDETXZHSHINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound features a quinoline core, a piperidine ring, and a pyridine moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperidine and pyridine groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the piperidine ring via nucleophilic substitution reactions.

    Sulfonylation: Attachment of the sulfonyl group to the piperidine ring.

    Ether Formation: Formation of the pyridin-2-yloxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Scientific Research Applications

8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines.

    Quinoline Derivatives: Other quinoline-based compounds with different substituents.

    Pyridine Derivatives: Compounds featuring pyridine rings with various functional groups.

Uniqueness

What sets 8-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline apart is its unique combination of quinoline, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

8-(4-pyridin-2-yloxypiperidin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,17-7-3-5-15-6-4-12-21-19(15)17)22-13-9-16(10-14-22)25-18-8-1-2-11-20-18/h1-8,11-12,16H,9-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDETXZHSHINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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